UR-3216

Platelet Aggregation GPIIb/IIIa Antagonism Receptor Binding

UR-3216 (CAS 220386-65-2) is a second-generation oral GPIIb/IIIa antagonist prodrug engineered to overcome the limitations of failed first-generation agents. Its active metabolite UR-2922 achieves sub-nanomolar receptor binding (Ki <1 nM) with a slow dissociation rate (koff=90 min) and, critically, does not induce prothrombotic LIBS expression. Combined with >24-hour efficacy, once-daily oral dosing, and primary biliary excretion—preventing renal accumulation—this compound is the definitive reference tool for reproducible, artifact-free preclinical thrombosis, stent thrombosis, and pharmacokinetic studies in chronic kidney disease models. Generic substitution will yield non-equivalent experimental outcomes.

Molecular Formula C27H29N7O7
Molecular Weight 563.6 g/mol
CAS No. 220386-65-2
Cat. No. B1683735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUR-3216
CAS220386-65-2
SynonymsUR-3216, UR 3216, UR3216
Molecular FormulaC27H29N7O7
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N
InChIInChI=1S/C27H29N7O7/c1-2-41-24(35)16-33-15-20-14-32(12-11-22(20)30-33)27(37)23(13-17-3-9-21(10-4-17)34(39)40)29-26(36)19-7-5-18(6-8-19)25(28)31-38/h3-10,15,23,38H,2,11-14,16H2,1H3,(H2,28,31)(H,29,36)/t23-/m0/s1
InChIKeyJFXRCSVTAOUYGR-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UR-3216: GPIIb/IIIa Antagonist Prodrug for Cardiovascular Research Applications


UR-3216 (CAS 220386-65-2) is an orally active prodrug that acts as a selective antagonist of the platelet surface glycoprotein GPIIb/IIIa receptor, a key integrin mediating platelet aggregation [1]. The compound's active metabolite, UR-2922, exhibits exceptionally tight binding to the GPIIb/IIIa receptor (Ki < 1 nM for resting platelets) and demonstrates a slow dissociation rate (k(off) = 90 min) in vitro [2]. Unlike earlier oral GPIIb/IIIa antagonists that failed clinically due to unfavorable pharmacokinetics or prothrombotic effects, UR-3216 was engineered to overcome these limitations through high receptor affinity, sustained duration of action (>24 hours), and biliary excretion, making it a valuable reference tool for cardiovascular research and drug discovery programs [1].

Why UR-3216 Cannot Be Substituted by Generic GPIIb/IIIa Antagonists in Research Applications


The GPIIb/IIIa antagonist class exhibits profound heterogeneity in binding affinity, dissociation kinetics, induction of ligand-induced binding sites (LIBS), and pharmacokinetic profiles. Early oral candidates such as orbofiban and xemilofiban failed in clinical trials due to low receptor affinity, large peak-to-trough ratios, and prothrombotic LIBS expression [1]. UR-3216 uniquely combines sub-nanomolar receptor binding (Ki < 1 nM) with the absence of LIBS induction, a profile not replicated by any other oral GPIIb/IIIa antagonist [2]. Furthermore, its biliary excretion pathway prevents renal accumulation, a distinct advantage over renally cleared alternatives in models with compromised kidney function [2]. These compound-specific properties mean that generic substitution with alternative GPIIb/IIIa antagonists will yield non-equivalent experimental outcomes and invalidate comparative analyses.

UR-3216 Comparative Evidence for Procurement and Research Selection


Receptor Binding Affinity: UR-3216 vs. Orbofiban

UR-3216's active metabolite UR-2922 binds the human platelet GPIIb/IIIa receptor with a dissociation constant (Kd) below 1 nM, representing exceptionally high affinity. In contrast, the first-generation oral GPIIb/IIIa antagonist orbofiban exhibited substantially lower receptor affinity, which contributed to its clinical failure [1]. The slow dissociation rate of UR-2922 (k(off) = 90 min) further distinguishes it from rapidly dissociating antagonists [1].

Platelet Aggregation GPIIb/IIIa Antagonism Receptor Binding

LIBS Induction and Prothrombotic Activity: UR-3216 vs. Orbofiban and Other Small Molecule Antagonists

A critical liability of many GPIIb/IIIa antagonists is the induction of ligand-induced binding sites (LIBS), which can promote a prothrombotic state. UR-3216's active metabolite UR-2922 induced no LIBS expression and showed no prothrombotic activity in human platelets. This contrasts with orbofiban and other small molecule GPIIb/IIIa antagonists, which are known to induce LIBS expression [1]. UR-2922 is reported as the only high-affinity GPIIb/IIIa antagonist without LIBS expression [1].

LIBS Induction Prothrombotic Activity GPIIb/IIIa Antagonism

Duration of Antiplatelet Effect and Dosing Regimen: UR-3216 vs. Intravenous Abciximab

UR-3216 provides sustained platelet inhibition through its active metabolite's long residence time on platelets. Following an initial loading dose of 0.1 mg/kg orally, once-daily maintenance doses of <0.05 mg/kg maintain >80% inhibition of platelet aggregation [1]. The half-life of UR-2922 on platelets is 60-80 hours, with platelet aggregation inhibition half-life of 24 hours and bleeding time prolongation half-life of 2 hours, a profile comparable to the intravenous agent abciximab but with oral dosing convenience [1].

Antiplatelet Therapy Pharmacodynamics Dosing Regimen

Excretion Pathway and Renal Safety: UR-3216 vs. Renally Cleared Alternatives

UR-3216 is excreted primarily via the biliary route, in contrast to many antiplatelet agents that rely on renal clearance. This property prevents drug accumulation in subjects with chronic renal dysfunction, a common comorbidity in cardiovascular disease populations [1][2]. While direct comparative quantitative excretion data with specific renally cleared alternatives are not available in the primary literature, the biliary excretion pathway represents a class-level differentiation from GPIIb/IIIa antagonists and P2Y12 inhibitors that undergo significant renal elimination.

Pharmacokinetics Biliary Excretion Renal Impairment

Comparative Pharmacokinetic Profile: UR-3216 vs. All Other Oral GPIIb/IIIa Antagonists

UR-3216 demonstrates a favorable pharmacokinetic profile reported as superior to all other oral GPIIb/IIIa antagonists. The compound exhibits high oral bioavailability, rapid bioconversion to the active metabolite UR-2922, and biliary excretion [1]. This profile addresses the key pharmacokinetic limitations (low bioavailability, large peak-to-trough ratios) that plagued earlier oral GPIIb/IIIa antagonists such as orbofiban, xemilofiban, and sibrafiban, which all failed to demonstrate clinical benefit [1].

Pharmacokinetics Oral Bioavailability Drug Development

Efficacy and Bleeding Risk Profile: UR-3216 vs. Clinical Experience with Oral GPIIb/IIIa Antagonists

UR-3216 maintains high antiplatelet efficacy (>80% inhibition of platelet aggregation) while demonstrating a low peak-to-trough ratio that minimizes bleeding risk. The compound does not produce excessive bleeding or thrombocytopenia and shows no interaction with abciximab [1]. In contrast, the clinical development of oral GPIIb/IIIa antagonists was largely terminated due to increased bleeding events without commensurate efficacy benefits. Quantitative comparative bleeding data from head-to-head studies are not available, but the reported safety profile of UR-3216 addresses the therapeutic index limitations that led to the class-wide clinical failure [1].

Efficacy Bleeding Risk Safety Profile

Recommended Research and Industrial Applications for UR-3216


Preclinical Thrombosis Model Development Requiring Oral GPIIb/IIIa Antagonism

UR-3216 is ideally suited for establishing preclinical thrombosis models (e.g., arterial thrombosis, stent thrombosis) where sustained, oral GPIIb/IIIa receptor blockade is required. Its >24-hour duration of efficacy, once-daily oral dosing regimen, and biliary excretion pathway provide a convenient and reproducible pharmacological tool for long-term studies without the need for continuous intravenous infusion [1][2].

GPIIb/IIIa Antagonist Reference Standard for In Vitro Platelet Aggregation Assays

The active metabolite UR-2922, with its sub-nanomolar Kd (<1 nM) and slow dissociation rate (k(off) = 90 min), serves as a high-affinity reference standard for in vitro platelet aggregation inhibition assays and GPIIb/IIIa receptor binding studies. Its unique lack of LIBS induction makes it particularly valuable for distinguishing on-target antiplatelet effects from off-target prothrombotic artifacts [1].

Pharmacokinetic/Pharmacodynamic Studies in Renal Impairment Models

Due to its primary biliary excretion route, UR-3216 is appropriate for pharmacokinetic and pharmacodynamic studies in animal models of chronic kidney disease, where renally cleared antiplatelet agents would accumulate and confound interpretation. The compound's low peak-to-trough ratio further reduces variability in pharmacodynamic measurements [1][2].

Comparative Research on GPIIb/IIIa Antagonist Class Differentiation

UR-3216 represents a second-generation oral GPIIb/IIIa antagonist that incorporates multiple pharmacokinetic and pharmacodynamic improvements over first-generation compounds (orbofiban, xemilofiban). It is therefore suitable for comparative studies investigating the structure-activity relationships governing LIBS induction, receptor binding kinetics, and oral bioavailability within this antagonist class [1].

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